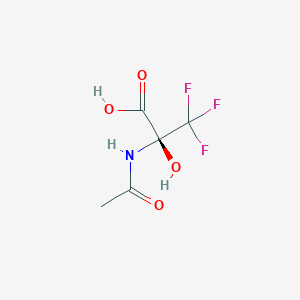
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine is a fluorinated amino acid derivative It is characterized by the presence of an acetyl group, a trifluoromethyl group, and a hydroxyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine typically involves the introduction of the trifluoromethyl group and the acetyl group onto the alanine backbone. One common method involves the use of trifluoroacetic acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the alanine backbone .
Scientific Research Applications
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The acetyl and hydroxyl groups also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties but lacking the acetyl and hydroxyl groups.
Ethyl N-acetyl-3,3,3-trifluoro-2-hydroxyalaninate: An ester derivative with similar functional groups but different reactivity
Uniqueness
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H6F3NO4 |
|---|---|
Molecular Weight |
201.10 g/mol |
IUPAC Name |
(2S)-2-acetamido-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H6F3NO4/c1-2(10)9-4(13,3(11)12)5(6,7)8/h13H,1H3,(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI Key |
VTYKESRGIHXWOH-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)N[C@](C(=O)O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


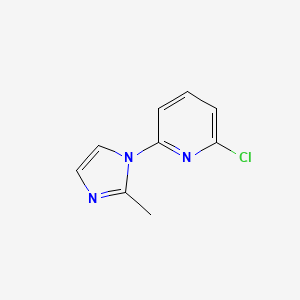
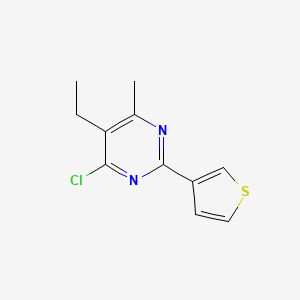
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
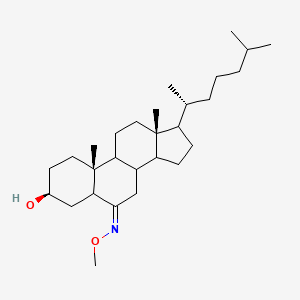

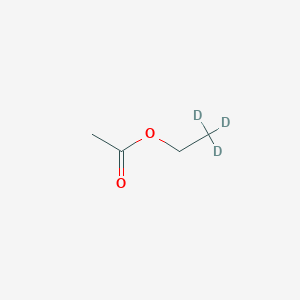


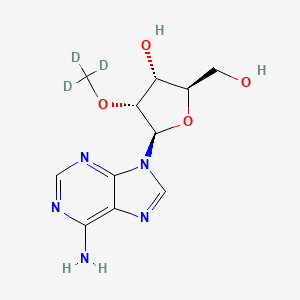

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
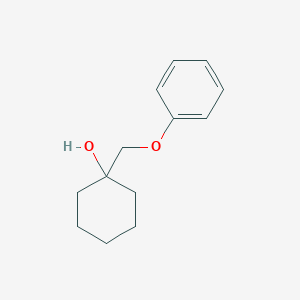
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
